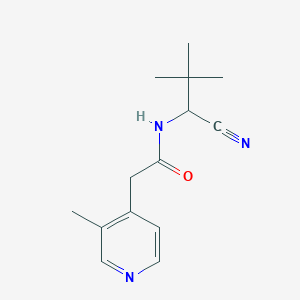
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide, also known as CDPPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDPPA is a small molecule that has been shown to activate a specific protein, called the soluble adenylyl cyclase (sAC), which is involved in various physiological processes in the body.
Mecanismo De Acción
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide activates sAC, a protein that produces the signaling molecule cyclic adenosine monophosphate (cAMP). cAMP is involved in various physiological processes, including cell growth, differentiation, and survival. This compound binds to a specific site on sAC, causing a conformational change that activates the enzyme. This activation leads to an increase in cAMP levels, which in turn activates downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, this compound increases the release of neurotransmitters and improves synaptic plasticity. In cardiac cells, this compound improves contractility and reduces cell death. In cancer cells, this compound inhibits cell growth and induces cell death. These effects are mediated by the activation of different signaling pathways downstream of cAMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has several advantages as a research tool, including its specificity for sAC and its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, this compound also has some limitations, including its relatively low potency compared to other sAC activators and its potential off-target effects on other proteins that bind cAMP.
Direcciones Futuras
There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide and its potential therapeutic applications. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective sAC activators based on the structure of this compound. Additionally, further studies are needed to elucidate the downstream signaling pathways activated by this compound and to identify the specific cell types and tissues that are most responsive to this compound treatment. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a therapeutic agent in humans.
Métodos De Síntesis
The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide involves a multi-step process that starts with the reaction of 2-acetylpyridine with 2-cyano-2-methylpropane-1,3-diol to produce a key intermediate. This intermediate is then reacted with 2,2-dimethylpropanenitrile to produce this compound. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide has been shown to have potential therapeutic applications in various fields of research, including neuroscience, cardiovascular disease, and cancer. In neuroscience, this compound has been shown to improve memory and learning in animal models of Alzheimer's disease and traumatic brain injury. In cardiovascular disease, this compound has been shown to improve heart function and reduce damage after a heart attack. In cancer, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(3-methylpyridin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-9-16-6-5-11(10)7-13(18)17-12(8-15)14(2,3)4/h5-6,9,12H,7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZLZEYVGSZCTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)CC(=O)NC(C#N)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

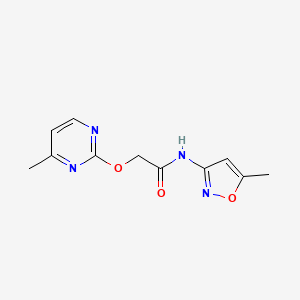
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2985690.png)

![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2985694.png)
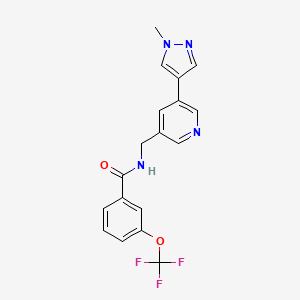

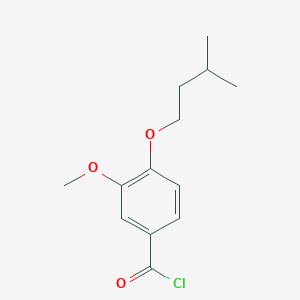
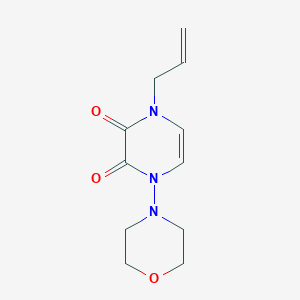
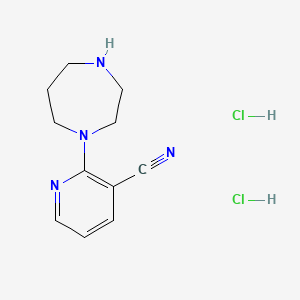
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2985704.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide](/img/structure/B2985709.png)

